![molecular formula C15H13ClN2O4S B2720283 N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine CAS No. 324771-15-5](/img/structure/B2720283.png)
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine, also known as CP-465,022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CP-465,022 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a protein that plays a crucial role in regulating the activity of the central nervous system.
Aplicaciones Científicas De Investigación
Metal Ion Interactions
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine and its derivatives have been studied for their interactions with metal ions such as cadmium and zinc. These studies have focused on understanding how such compounds can influence metal-induced amide deprotonation, a process relevant for various biochemical and industrial applications (Gavioli et al., 1991).
Enantioselective Inclusion
Research into compounds structurally similar to N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine has explored their use in enantioselective inclusion processes. For example, the enantioselective inclusion of methyl phenyl sulfoxides by derivatives of phenylglycyl-phenylglycine showcases the potential of these compounds in chiral separation techniques, a crucial aspect of pharmaceutical synthesis (Akazome et al., 2000).
Cytoprotection and NMDA Receptor Inhibition
Derivatives of the compound have been synthesized for studying their cytoprotective effects and inhibition of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential use in neuroprotection and the study of neurological pathways (Buchstaller et al., 2006).
Analytical Chemistry Applications
In analytical chemistry, the behavior of similar sulfonamide derivatives in municipal sewage treatment plants has been investigated, providing insights into environmental chemistry and the fate of chemical compounds in wastewater treatment processes (Krause & Schöler, 2000).
Propiedades
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-12-6-8-13(9-7-12)23(21,22)18-15(17-10-14(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUGXUVNLRMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
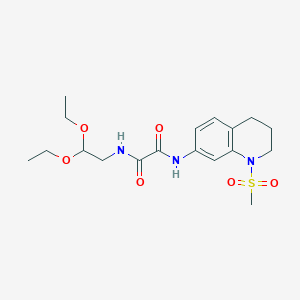
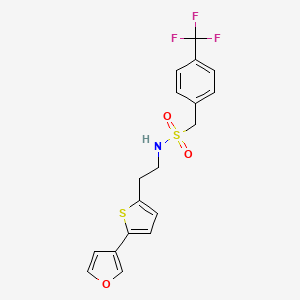

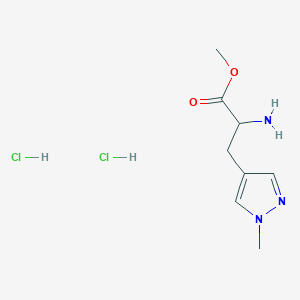
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)
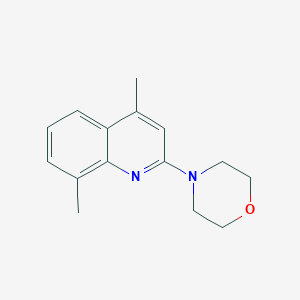
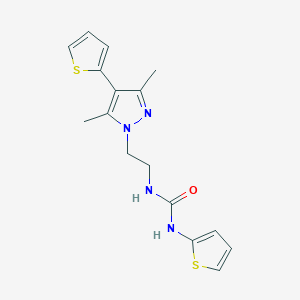
![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)
![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)